7-O-(Triethylsilyl) Baccatin III

Catalog No.
S783991
CAS No.
115437-21-3
M.F
C37H52O11Si
M. Wt
700.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-O-(Triethylsilyl) Baccatin III

CAS Number

115437-21-3

Product Name

7-O-(Triethylsilyl) Baccatin III

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C37H52O11Si

Molecular Weight

700.9 g/mol

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1

InChI Key

WHXLTBRGUWTBQP-UZBMNOCMSA-N

SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C

Synonyms

7-O-(Triethylsilyl)baccatin III; [2aR-(2aα,4β,4aβ,6β,9α,11α,12α,12aα,12bα)]-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-4-[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]b

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C

Precursor to Paclitaxel:

7-O-(Triethylsilyl) Baccatin III (7-OTBS-Baccatin III) is a semisynthetic derivative of Baccatin III, a naturally occurring taxane found in the yew (Taxus) species []. It serves as a crucial precursor in the semi-synthetic production of paclitaxel, a widely used anticancer drug [, ]. Paclitaxel, also known as Taxol, disrupts cell division by promoting the assembly and stabilization of microtubules, essential components of the cellular cytoskeleton [].

Advantages in Paclitaxel Production:

Compared to directly extracting paclitaxel from natural sources, utilizing 7-OTBS-Baccatin III as a precursor offers several advantages:

  • Improved Yield: The yew tree has a low natural abundance of paclitaxel, making extraction inefficient and environmentally unsustainable. 7-OTBS-Baccatin III can be readily obtained from renewable plant sources like needle litter of yew trees or through cell cultures, leading to significantly higher yields of paclitaxel [, ].
  • Chemical Modification: 7-OTBS-Baccatin III serves as a versatile platform for the development of novel paclitaxel analogs with potentially improved therapeutic properties. By modifying the silyl group at the 7th position, researchers can explore the structure-activity relationship of paclitaxel and create derivatives with enhanced efficacy, reduced side effects, or improved drug delivery properties [, ].

Ongoing Research:

Research on 7-OTBS-Baccatin III is ongoing, focusing on:

  • Optimizing production methods: Researchers are exploring ways to improve the efficiency and sustainability of 7-OTBS-Baccatin III production from plant sources or through cell cultures [].
  • Developing novel paclitaxel analogs: By utilizing 7-OTBS-Baccatin III as a starting material, scientists are synthesizing and evaluating new paclitaxel derivatives with the potential to overcome limitations associated with the parent drug, such as resistance and toxicity [].

7-O-(Triethylsilyl) Baccatin III has the molecular formula C37H52O11Si and a molecular weight of 700.89 g/mol . The addition of triethylsilyl groups enhances the solubility and stability of baccatin III, making it more amenable for various chemical modifications and biological studies. The compound features a silyl ether functional group, which contributes to its unique reactivity compared to its parent compound.

7-OTBS-Baccatin III itself does not possess significant biological activity. Its importance lies in its role as a key intermediate in the production of paclitaxel, a potent anticancer drug that acts by disrupting the microtubule network essential for cell division [].

The reactivity of 7-O-(Triethylsilyl) Baccatin III primarily involves:

  • Silyl Group Reactions: The triethylsilyl group can be removed or modified under specific conditions, facilitating further chemical transformations.
  • Hydrolysis: In the presence of water or acidic conditions, the silyl group can hydrolyze, regenerating baccatin III.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive hydroxyl groups.

These reactions make 7-O-(Triethylsilyl) Baccatin III a versatile intermediate in organic synthesis.

Research indicates that 7-O-(Triethylsilyl) Baccatin III exhibits significant biological activity, particularly in cancer research. Its derivatives are often explored for their potential as anti-cancer agents due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound may also interact with tubulin, disrupting microtubule formation, similar to other taxanes .

The synthesis of 7-O-(Triethylsilyl) Baccatin III generally involves:

  • Protection of Hydroxyl Groups: The hydroxyl group at the 7-position of baccatin III is protected using triethylsilyl chloride in the presence of a base.
  • Purification: After the reaction, purification techniques such as chromatography are employed to isolate the desired product.
  • Characterization: Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

7-O-(Triethylsilyl) Baccatin III finds applications in:

  • Pharmaceutical Research: It serves as a precursor for synthesizing various anti-cancer drugs.
  • Proteomics: The compound is utilized in proteomic studies due to its ability to modify proteins through silylation .
  • Chemical Synthesis: It acts as an intermediate in organic synthesis pathways aimed at developing new therapeutic agents.

Studies on the interactions of 7-O-(Triethylsilyl) Baccatin III have focused on its binding affinity with biological targets such as tubulin. Research shows that this compound can effectively inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Additionally, its interaction with cellular pathways involved in apoptosis has been documented, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 7-O-(Triethylsilyl) Baccatin III. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Baccatin IIIC36H50O10Parent compound; lacks silyl protection
10-Deacetyl Baccatin IIIC34H48O9A less modified form; important for taxane synthesis
PaclitaxelC47H51NO14A well-known anti-cancer drug derived from baccatins
7,13-Bis-O-(triethylsilyl) Baccatin IIIC43H66O11Si2More heavily silylated; potential for enhanced activity

Uniqueness: 7-O-(Triethylsilyl) Baccatin III is unique due to its specific silylation at the 7-position, which enhances its solubility and reactivity compared to other baccatin derivatives. This modification allows for diverse synthetic pathways and biological interactions not available in its parent compounds.

Wikipedia

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Dates

Last modified: 04-14-2024

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